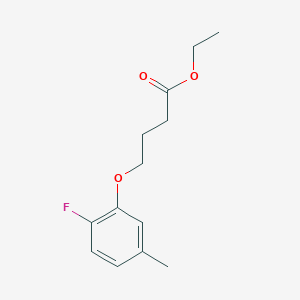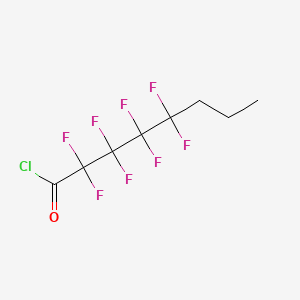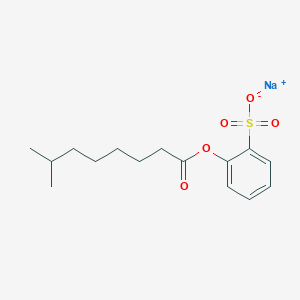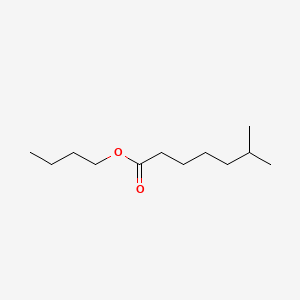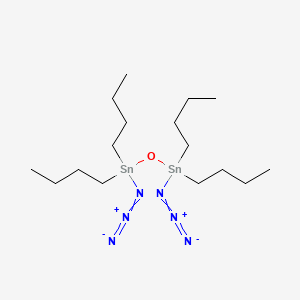
1,3-Diazido-1,1,3,3-tetrabutyldistannoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diazido-1,1,3,3-tetrabutyldistannoxane is a chemical compound with the molecular formula C₁₆H₃₆N₆OSn₂ It is known for its unique structure, which includes two tin atoms connected by an oxygen bridge and azide groups attached to the tin atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diazido-1,1,3,3-tetrabutyldistannoxane typically involves the reaction of tetrabutyltin with azidotrimethylsilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(C₄H₉)₄Sn+(CH₃)₃SiN₃→(C₄H₉)₂Sn(O)Sn(C₄H₉)₂(N₃)₂+(CH₃)₃SiOH
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
1,3-Diazido-1,1,3,3-tetrabutyldistannoxane undergoes various chemical reactions, including:
Substitution Reactions: The azide groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The tin atoms can undergo oxidation, leading to the formation of tin oxides.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Reduction: Lithium aluminum hydride or other strong reducing agents are used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding amines.
Oxidation: Tin oxides and other oxidized products.
Scientific Research Applications
1,3-Diazido-1,1,3,3-tetrabutyldistannoxane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in diagnostic agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Diazido-1,1,3,3-tetrabutyldistannoxane involves the reactivity of the azide groups and the tin-oxygen-tin bridge. The azide groups can participate in click chemistry reactions, forming stable triazole rings. The tin atoms can coordinate with various ligands, influencing the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
Similar Compounds
1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane: Similar structure but with acetoxy groups instead of azides.
1,3-Dibromo-1,1,3,3-tetrabutyldistannoxane: Contains bromine atoms instead of azides.
1,3-Dichloro-1,1,3,3-tetrabutyldistannoxane: Contains chlorine atoms instead of azides.
Uniqueness
1,3-Diazido-1,1,3,3-tetrabutyldistannoxane is unique due to the presence of azide groups, which impart distinct reactivity and potential for click chemistry applications. The azide groups make it a valuable compound for bioconjugation and the synthesis of complex molecules.
Properties
CAS No. |
67936-79-2 |
|---|---|
Molecular Formula |
C16H36N6OSn2 |
Molecular Weight |
565.9 g/mol |
IUPAC Name |
azido-[azido(dibutyl)stannyl]oxy-dibutylstannane |
InChI |
InChI=1S/4C4H9.2N3.O.2Sn/c4*1-3-4-2;2*1-3-2;;;/h4*1,3-4H2,2H3;;;;;/q;;;;2*-1;;2*+1 |
InChI Key |
KUDOPQNLAJIUOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(N=[N+]=[N-])O[Sn](CCCC)(CCCC)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


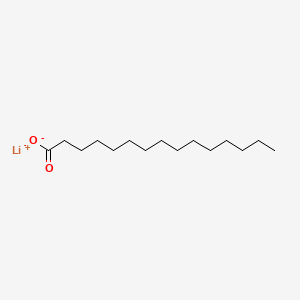
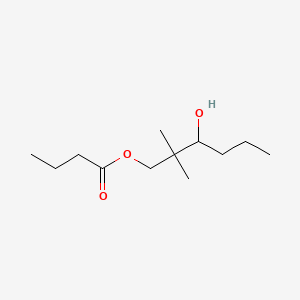
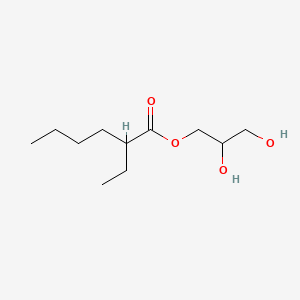
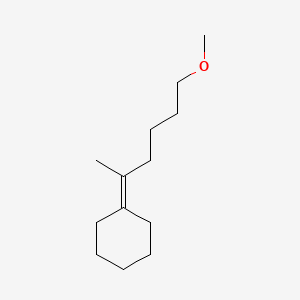
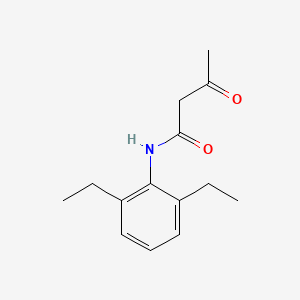
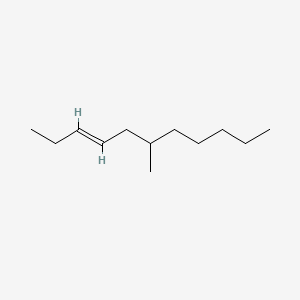
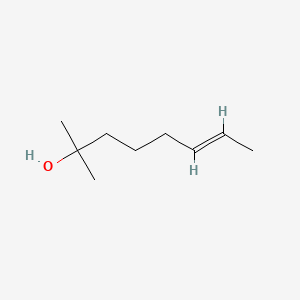
![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12655572.png)
